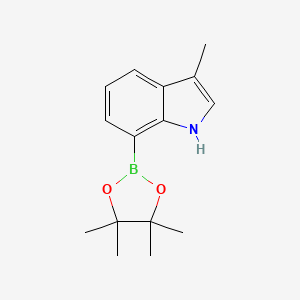
4-methoxy-3-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. The structure can give insights into the compound’s potential properties and reactivity .
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would include studying properties like the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives showed promising properties as photosensitizers for photodynamic therapy, a treatment modality for cancer, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Cytotoxicity and Anticancer Activity
Gul et al. (2016) synthesized a series of benzenesulfonamides with potential for tumor-specific cytotoxic activities. Some derivatives strongly inhibited human carbonic anhydrase isoforms, crucial for further anti-tumor activity studies (Gul et al., 2016). In a related study, Putri et al. (2021) synthesized and investigated a pyrazoline derivative for its anti-breast cancer potential, demonstrating promising molecular docking and dynamic studies results, suggesting potential development as an anti-cancer agent (Putri et al., 2021).
Antimicrobial Applications
Sarvaiya, Gulati, and Patel (2019) reported on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds with significant antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Anti-Inflammatory and Analgesic Activities
Mustafa et al. (2016) explored the synthesis of novel benzenesulfonamides with anti-inflammatory activities. These compounds were tested in a carrageenan-induced rat paw edema model, showing comparable or even greater in vivo anti-inflammatory activities than celecoxib, a reference drug, with minimal or no ulcerogenic effect (Mustafa et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. It’s plausible that it interacts with its target in a manner similar to other structurally related compounds, potentially acting as an inhibitor or activator .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Based on the structural similarity to other compounds, it could potentially be involved in a variety of biochemical pathways, including signal transduction, enzymatic reactions, and cellular metabolism .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may be well-absorbed and distributed in the body. The compound’s stability at room temperature also suggests it may have a reasonable half-life within the body.
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown. Based on its potential targets and mode of action, it could influence a variety of cellular processes, potentially leading to changes in cell growth, differentiation, or survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its target . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-3-methyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3S/c1-15-14-19(8-9-20(15)31-3)32(29,30)27-18-6-4-17(5-7-18)23-21-10-11-22(25-24-21)28-13-12-16(2)26-28/h4-14,27H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMLWMIRODGNLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

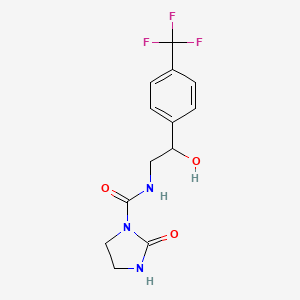
![2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2766482.png)
![4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2766484.png)
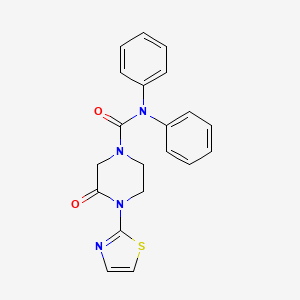
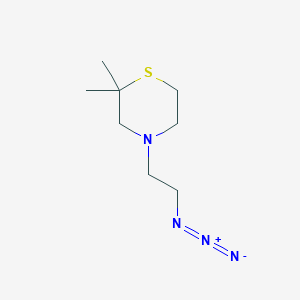

![N,6-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2766490.png)
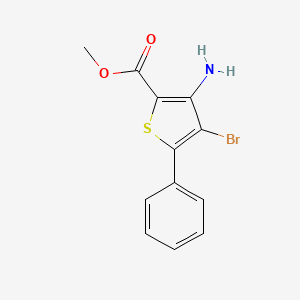
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2766492.png)
![2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2766494.png)
![N-[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-ynamide](/img/structure/B2766496.png)
